Cas no 1016702-99-0 (N-(1,3-thiazol-2-yl)piperidine-3-carboxamide)
N-(1,3-thiazol-2-yl)piperidine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(1,3-thiazol-2-yl)piperidine-3-carboxamide
- CS-0249760
- EN300-45108
- 1016702-99-0
- AKOS000164487
- AB01006767-01
- CHEMBL4582517
- Z285662718
- F2158-0666
- AKOS022212286
-
- Inchi: 1S/C9H13N3OS/c13-8(7-2-1-3-10-6-7)12-9-11-4-5-14-9/h4-5,7,10H,1-3,6H2,(H,11,12,13)
- InChI Key: PUAIYAJUDSEEDX-UHFFFAOYSA-N
- SMILES: N1CCCC(C(NC2=NC=CS2)=O)C1
Computed Properties
- Exact Mass: 211.077933g/mol
- Monoisotopic Mass: 211.077933g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 211.29g/mol
- XLogP3: 0.5
- Topological Polar Surface Area: 82.3Ų
N-(1,3-thiazol-2-yl)piperidine-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B642613-50mg |
N-(1,3-Thiazol-2-yl)piperidine-3-carboxamide |
1016702-99-0 | 50mg |
$ 50.00 | 2022-04-02 | ||
| TRC | B642613-100mg |
N-(1,3-Thiazol-2-yl)piperidine-3-carboxamide |
1016702-99-0 | 100mg |
$ 70.00 | 2022-04-02 | ||
| TRC | B642613-500mg |
N-(1,3-Thiazol-2-yl)piperidine-3-carboxamide |
1016702-99-0 | 500mg |
$ 295.00 | 2022-04-02 | ||
| Enamine | EN300-45108-0.05g |
N-(1,3-thiazol-2-yl)piperidine-3-carboxamide |
1016702-99-0 | 95.0% | 0.05g |
$42.0 | 2025-02-20 | |
| Enamine | EN300-45108-0.1g |
N-(1,3-thiazol-2-yl)piperidine-3-carboxamide |
1016702-99-0 | 95.0% | 0.1g |
$66.0 | 2025-02-20 | |
| Enamine | EN300-45108-0.25g |
N-(1,3-thiazol-2-yl)piperidine-3-carboxamide |
1016702-99-0 | 95.0% | 0.25g |
$92.0 | 2025-02-20 | |
| Enamine | EN300-45108-0.5g |
N-(1,3-thiazol-2-yl)piperidine-3-carboxamide |
1016702-99-0 | 95.0% | 0.5g |
$175.0 | 2025-02-20 | |
| Enamine | EN300-45108-1.0g |
N-(1,3-thiazol-2-yl)piperidine-3-carboxamide |
1016702-99-0 | 95.0% | 1.0g |
$256.0 | 2025-02-20 | |
| Enamine | EN300-45108-2.5g |
N-(1,3-thiazol-2-yl)piperidine-3-carboxamide |
1016702-99-0 | 95.0% | 2.5g |
$503.0 | 2025-02-20 | |
| Enamine | EN300-45108-5.0g |
N-(1,3-thiazol-2-yl)piperidine-3-carboxamide |
1016702-99-0 | 95.0% | 5.0g |
$743.0 | 2025-02-20 |
N-(1,3-thiazol-2-yl)piperidine-3-carboxamide Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on N-(1,3-thiazol-2-yl)piperidine-3-carboxamide
N-(1,3-thiazol-2-yl)piperidine-3-carboxamide: An Overview of a Promising Compound in the Field of Medicinal Chemistry
N-(1,3-thiazol-2-yl)piperidine-3-carboxamide (CAS No. 1016702-99-0) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This molecule, characterized by its thiazole and piperidine moieties, has been the subject of numerous studies aimed at elucidating its biological activities and mechanisms of action.
The thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is known for its versatile pharmacological properties. In N-(1,3-thiazol-2-yl)piperidine-3-carboxamide, the thiazole ring contributes to the compound's stability and bioavailability. The piperidine moiety, on the other hand, is a six-membered heterocyclic amine that often confers central nervous system (CNS) activity and can modulate various receptor interactions.
Recent research has highlighted the potential of N-(1,3-thiazol-2-yl)piperidine-3-carboxamide as an inhibitor of specific enzymes and receptors. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that this compound exhibits potent inhibitory activity against phosphodiesterase 4 (PDE4), an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP). PDE4 inhibitors have been explored for their anti-inflammatory and bronchodilatory effects, making them promising candidates for the treatment of respiratory disorders such as chronic obstructive pulmonary disease (COPD) and asthma.
Another area of interest is the role of N-(1,3-thiazol-2-yl)piperidine-3-carboxamide in neurodegenerative diseases. A 2022 study in the European Journal of Medicinal Chemistry reported that this compound can cross the blood-brain barrier and exhibit neuroprotective effects by modulating microglial activation and reducing oxidative stress. These findings suggest that N-(1,3-thiazol-2-yl)piperidine-3-carboxamide may have therapeutic potential in conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its enzymatic and receptor modulation properties, N-(1,3-thiazol-2-yl)piperidine-3-carboxamide has also shown promise as an antiviral agent. A 2020 study published in Antiviral Research found that this compound can inhibit the replication of several RNA viruses, including influenza A virus and SARS-CoV-2. The mechanism by which it exerts these antiviral effects is thought to involve interference with viral RNA synthesis and protein processing.
The synthetic accessibility of N-(1,3-thiazol-2-yl)piperidine-3-carboxamide is another factor contributing to its appeal as a research tool and potential therapeutic agent. Several synthetic routes have been developed to produce this compound efficiently, allowing for large-scale synthesis and optimization for various applications. One notable synthetic method involves the coupling of 3-amino-piperidine with thiazole carboxylic acid derivatives using coupling reagents such as HATU or EDC·HCl.
Despite its promising properties, further research is needed to fully understand the pharmacokinetics, pharmacodynamics, and safety profile of N-(1,3-thiazol-2-yl)piperidine-3-carboxamide. Preclinical studies are currently underway to evaluate its efficacy and safety in animal models of various diseases. These studies will provide valuable insights into the potential clinical applications of this compound.
In conclusion, N-(1,3-thiazol-2-yl)piperidine-3-carboxamide (CAS No. 1016702-99-0) is a multifaceted compound with a range of potential therapeutic applications. Its unique combination of thiazole and piperidine moieties confers stability, bioavailability, and diverse biological activities. Ongoing research continues to uncover new aspects of its mechanisms of action and therapeutic potential, making it a promising candidate for further development in medicinal chemistry.
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